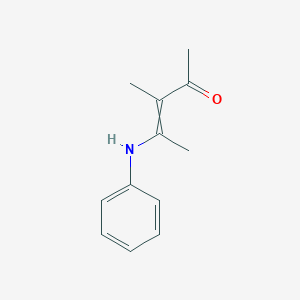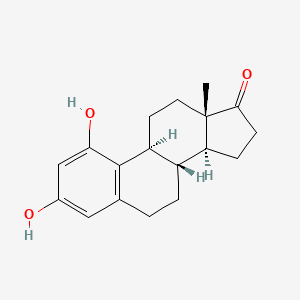
1,3-Dihydroxyestra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxyestra-1,3,5(10)-trien-17-one is a compound belonging to the class of estrogens, which are steroid hormones. This compound is structurally related to estradiol, one of the primary female sex hormones. It plays a significant role in various biological processes, including the regulation of the menstrual cycle and reproductive system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxyestra-1,3,5(10)-trien-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of estrone or estradiol under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxyestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dihydroxyestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxyestra-1,3,5(10)-trien-17-one involves binding to estrogen receptors in target cells. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha and beta, which are involved in various physiological processes.
Comparison with Similar Compounds
1,3-Dihydroxyestra-1,3,5(10)-trien-17-one can be compared with other similar compounds such as estradiol, estrone, and estriol These compounds share a similar steroidal structure but differ in the number and position of hydroxyl groups
List of Similar Compounds
- Estradiol
- Estrone
- Estriol
Properties
CAS No. |
60966-54-3 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-1,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(19)9-15(20)17(10)13/h8-9,12-14,19-20H,2-7H2,1H3/t12-,13+,14+,18+/m1/s1 |
InChI Key |
FDTPYROSMUKXFK-COJSNBRMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


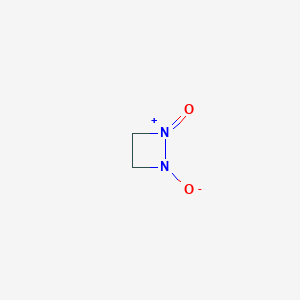

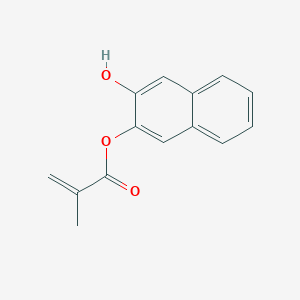
![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)
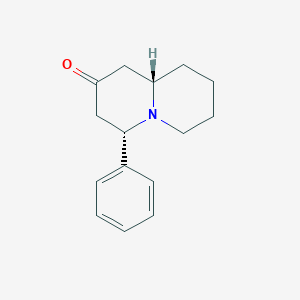
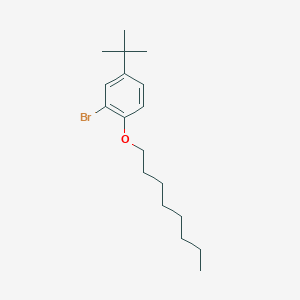
![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
-lambda~5~-phosphane](/img/structure/B14610047.png)
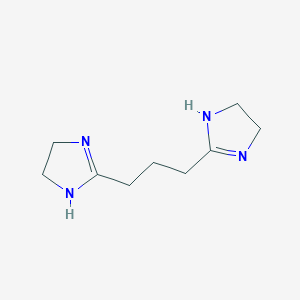
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
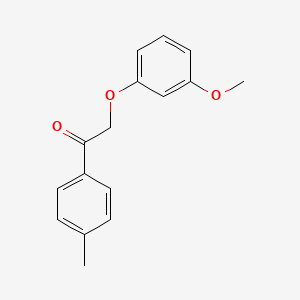
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)
